Butanamide, N-[4-(acetylamino)phenyl]-3-oxo-
Description
Butanamide, N-[4-(acetylamino)phenyl]-3-oxo-, is a chemical compound that can be involved in the synthesis of various pharmacologically active molecules. The compound features a butanamide moiety linked to a phenyl group, which is further substituted with an acetyl amino group. This structure serves as a versatile intermediate in the synthesis of compounds with potential therapeutic applications.
Synthesis Analysis
The synthesis of related butanamide compounds has been demonstrated in recent studies. For instance, a novel series of indole-based hybrid oxadiazole scaffolds with N-(substituted-phenyl)butanamides were synthesized through a multi-step process. Initially, 4-(1H-indol-3-yl)butanoic acid was transformed into various intermediates, culminating in the formation of 4-chloro-N-(substituted-phenyl)butanamides. These intermediates were then reacted with a nucleophile to produce the final oxadiazole scaffolds with N-(substituted-phenyl)butanamides .
Another study focused on the enantioselective synthesis of a β-receptor antagonist, which is a butanamide derivative. The synthesis involved starting from inexpensive materials and using an enantiopure chiral reagent, leading to the production of the R-enantiomer of the compound with high enantioselectivity. The final product was characterized using NMR, MS, and chiral HPLC analysis .
Molecular Structure Analysis
The molecular structure of butanamide derivatives is characterized by the presence of a butanamide backbone, which is a four-carbon chain with an amide functional group. The phenyl ring attached to the butanamide is further modified with various substituents, such as acetyl amino groups, which can influence the molecule's binding properties and biological activity. The structural confirmation of these compounds is typically achieved through spectral and elemental analysis .
Chemical Reactions Analysis
Butanamide derivatives can undergo a range of chemical reactions, including nucleophilic substitution reactions, as seen in the synthesis of indole-based oxadiazole scaffolds. The electrophilic 4-chloro-N-(substituted-phenyl)butanamides react with nucleophiles to form the final therapeutic agents. These reactions are crucial for the diversification of the butanamide scaffold and the development of compounds with specific biological activities .
Physical and Chemical Properties Analysis
The physical and chemical properties of butanamide derivatives, such as solubility, melting point, and stability, are influenced by the substituents on the phenyl ring. The presence of different functional groups can also affect the compound's reactivity and interaction with biological targets. The hemolytic study of the indole-based oxadiazole scaffolds indicated mild cytotoxicity towards cell membranes, suggesting that these molecules could be considered for further drug development with a focus on minimizing side effects .
Safety and Hazards
Mechanism of Action
Target of Action
N-(4-acetamidophenyl)-3-oxobutanamide, also known as Acetaminophen or Paracetamol, primarily targets the cyclooxygenase (COX) pathways . It is often categorized alongside NSAIDs (nonsteroidal anti-inflammatory drugs) due to its ability to inhibit these pathways .
Mode of Action
It is thought to exert central actions which ultimately lead to the inhibition of the cox pathways . This inhibition results in a decrease in the formation of prostaglandins, which are mediators of pain and inflammation .
Biochemical Pathways
Acetaminophen’s action affects the cyclooxygenase and serotonergic pathways . It also involves the endocannabinoid and vanilloid systems and the T-type calcium-channel Cav3.2 . The drug’s metabolite, AM404, is formed in the brain by the fatty acid amide hydrolase (FAAH) enzyme . This metabolic pathway plays a role in the analgesic action of Acetaminophen .
Result of Action
The primary result of Acetaminophen’s action is its analgesic (pain-relieving) and antipyretic (fever-reducing) effects . These effects are achieved through the inhibition of the COX pathways and the reduction of prostaglandin synthesis .
Action Environment
Environmental factors can influence the action, efficacy, and stability of Acetaminophen. For instance, the presence of Acetaminophen in various water sources has become a significant environmental concern . This contamination poses health risks to those consuming affected water, primarily due to the production of toxic compounds such as 4-aminophenol, known for its liver-damaging effects .
properties
IUPAC Name |
N-(4-acetamidophenyl)-3-oxobutanamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2O3/c1-8(15)7-12(17)14-11-5-3-10(4-6-11)13-9(2)16/h3-6H,7H2,1-2H3,(H,13,16)(H,14,17) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PNVSDRLLBNUJBE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)CC(=O)NC1=CC=C(C=C1)NC(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4063456 | |
Record name | Butanamide, N-[4-(acetylamino)phenyl]-3-oxo- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID4063456 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
234.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Butanamide, N-[4-(acetylamino)phenyl]-3-oxo- | |
CAS RN |
4433-78-7 | |
Record name | N-[4-(Acetylamino)phenyl]-3-oxobutanamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=4433-78-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | p-Acetamidoacetoacetanilide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004433787 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | p-Acetamidoacetoacetanilide | |
Source | DTP/NCI | |
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Record name | Butanamide, N-[4-(acetylamino)phenyl]-3-oxo- | |
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Record name | Butanamide, N-[4-(acetylamino)phenyl]-3-oxo- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID4063456 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | N-[4-(acetylamino)phenyl]-3-oxobutyramide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.022.398 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Record name | P-ACETAMIDOACETOACETANILIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6VB5GYV1RI | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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